1,1'-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one)
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Overview
Description
1,1’-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) is a chemical compound that features a piperazine ring substituted with two fluoroethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) can be synthesized through the reaction of piperazine with fluoroacetyl chloride in the presence of a base such as anhydrous potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for 1,1’-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoroethanone groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium ethoxide or potassium tert-butoxide in ethanol can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution reactions: Products include derivatives with different functional groups replacing the fluoroethanone moieties.
Oxidation and reduction: Products vary depending on the specific oxidizing or reducing agents used.
Scientific Research Applications
1,1’-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological studies: It is used in the synthesis of bioactive molecules for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1,1’-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The fluoroethanone groups can form covalent bonds with target proteins, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one): Similar structure but with chloro groups instead of fluoro groups.
1,1’-(Piperazine-1,4-diyl)bis(2-bromoethan-1-one): Contains bromo groups, leading to different reactivity and applications.
Uniqueness
1,1’-(Piperazine-1,4-diyl)bis(2-fluoroethan-1-one) is unique due to the presence of fluoro groups, which can enhance the compound’s stability and bioavailability. The fluoroethanone moieties also provide unique reactivity patterns, making this compound valuable for specific synthetic and research applications .
Properties
CAS No. |
84349-94-0 |
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Molecular Formula |
C8H12F2N2O2 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-fluoro-1-[4-(2-fluoroacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H12F2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2 |
InChI Key |
JXTUENKFYZDENJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CF)C(=O)CF |
Origin of Product |
United States |
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